molecular formula C3H7FO2 B1330074 (R)-3-Fluoropropane-1,2-diol CAS No. 32860-39-2

(R)-3-Fluoropropane-1,2-diol

Cat. No. B1330074
CAS RN: 32860-39-2
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-VKHMYHEASA-N
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Description

(R)-3-Fluoropropane-1,2-diol, also known as (R)-3-FPdiol, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an enantiomer of the compound (S)-3-fluoropropane-1,2-diol (3-FPdiol), and it has been found to have a number of unique properties that make it useful for a variety of research applications.

Scientific Research Applications

(R)-3-FPdiol has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a substrate for the study of enantioselective enzymes, as a reagent for the synthesis of other compounds, and as a chiral catalyst. It has also been studied for its potential applications in drug development, as it has been found to have unique properties that make it a potential drug candidate.

Mechanism Of Action

The mechanism of action of (R)-3-FPdiol is not yet fully understood. However, it is known that it can act as a competitive inhibitor of certain enzymes, such as phosphatases, and that it can interact with certain receptors in the body, such as the GABA-A receptor. It has also been suggested that it may act as an agonist or antagonist of certain other receptors, such as the serotonin receptor.

Biochemical And Physiological Effects

(R)-3-FPdiol has been found to have a number of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on phosphatases, and it has been found to have an anxiolytic effect in animal models. It has also been found to have an antidepressant effect, as well as a sedative effect.

Advantages And Limitations For Lab Experiments

(R)-3-FPdiol has a number of advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it is important to note that it is not yet fully understood, and thus its potential applications are still being explored. Additionally, it is important to note that it may have potential side effects, such as sedation and anxiety, and thus it should be used with caution.

Future Directions

There are a number of potential future directions for the study of (R)-3-FPdiol. For example, further research into its mechanism of action could lead to a better understanding of its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses. Finally, further research into its potential side effects could lead to a better understanding of its safety profile.

properties

IUPAC Name

(2R)-3-fluoropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954516
Record name (2R)-3-Fluoropropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Fluoropropane-1,2-diol

CAS RN

32860-39-2
Record name 1,2-Propanediol, 3-fluoro-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-Fluoropropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org

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